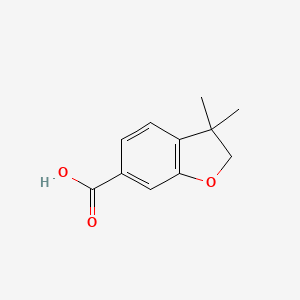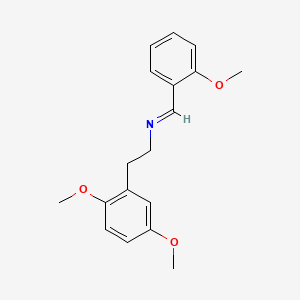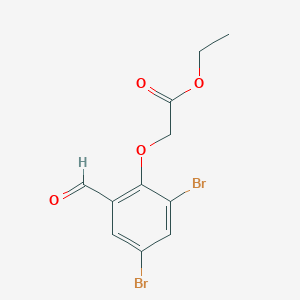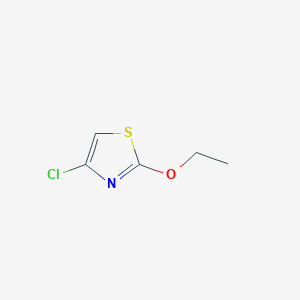
(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
- The compound has relevance in the context of polymer synthesis. For instance, novel multihalide compounds, which could be structurally related to the (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate, were used to initiate atom transfer radical polymerization (ATRP) of styrene and other monomers, highlighting the role of such compounds in the synthesis of well-defined polystyrene stars (Angot et al., 2000).
Organic Synthesis Methodologies
- In the realm of organic synthesis, derivatives structurally related to the target compound were used to explore reactions with bases, leading to the synthesis of spirans and other complex structures. This showcases the potential utility of the compound in synthetic organic chemistry for generating novel molecular architectures (Ukhin et al., 1980).
Study of Molecular Interactions and Properties
- Research on similar compounds has focused on understanding the effects of heteroatom substitution on molecular interactions, such as methoxide attachment to pyrylium cations. These studies contribute to a deeper understanding of the thermodynamics and kinetics of molecular interactions, which could inform the use of this compound in various scientific applications (Doddi & Ercolani, 1986).
Potential Applications in Functional Materials
- The modification and functionalization of materials, such as carbon nanotubes, with polymers derived from similar compounds indicate potential applications in enhancing the solubility and processability of nanomaterials. This could suggest a role for the compound in the development of advanced composite materials (Liu et al., 2005).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as resveratrol analogues, have been shown to interact with proteins like p53 and p21 . These proteins play crucial roles in cell cycle regulation and apoptosis, making them potential targets for cancer treatment .
Mode of Action
This suggests that the compound could potentially interact with its targets to induce cell cycle arrest and promote apoptosis .
Biochemical Pathways
The compound may affect the extrinsic “death-receptor-mediated” and the intrinsic “mitochondrial-mediated” pathways of apoptosis . These pathways regulate caspase-dependent apoptosis, a form of programmed cell death . The activation of these pathways can lead to a series of biochemical events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .
Result of Action
The compound’s action could potentially result in the induction of apoptosis and cell cycle arrest in cancer cells . This is suggested by the observed effects of similar compounds, such as resveratrol analogues, on colorectal cancer cells . These effects include the activation of several apoptotic events and cell cycle arrest from the up-regulation of p53 and p21 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate involves the condensation of 4-methoxystyryl ketone with 2,6-di-tert-butyl-4-hydroxypyran followed by oxidation and treatment with perchloric acid.", "Starting Materials": [ "4-methoxystyryl ketone", "2,6-di-tert-butyl-4-hydroxypyran", "Oxidizing agent", "Perchloric acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxystyryl ketone with 2,6-di-tert-butyl-4-hydroxypyran in the presence of a base to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran.", "Step 2: Oxidation of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran using an oxidizing agent to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ol.", "Step 3: Treatment of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ol with perchloric acid to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate." ] } | |
CAS-Nummer |
1352296-66-2 |
Molekularformel |
C22H29ClO6 |
Molekulargewicht |
424.92 |
IUPAC-Name |
2,6-ditert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrylium;perchlorate |
InChI |
InChI=1S/C22H29O2.ClHO4/c1-21(2,3)19-14-17(15-20(24-19)22(4,5)6)9-8-16-10-12-18(23-7)13-11-16;2-1(3,4)5/h8-15H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b9-8+; |
InChI-Schlüssel |
SRYRJYITPCNIFC-HRNDJLQDSA-M |
SMILES |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)OC.[O-]Cl(=O)(=O)=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)



![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)





![8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2422853.png)
